1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

CAS No.: 2402837-56-1

Cat. No.: VC7543805

Molecular Formula: C7H11ClF3NO3

Molecular Weight: 249.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402837-56-1 |

|---|---|

| Molecular Formula | C7H11ClF3NO3 |

| Molecular Weight | 249.61 |

| IUPAC Name | 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO3.ClH/c1-14-6(7(8,9)10)2-5(11,3-6)4(12)13;/h2-3,11H2,1H3,(H,12,13);1H |

| Standard InChI Key | KVUZKASPWWDCKU-KNCHESJLSA-N |

| SMILES | COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl |

Introduction

Structural Analysis

Molecular Architecture

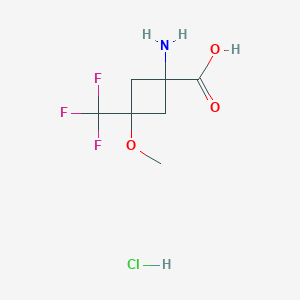

The compound’s structure features a cyclobutane ring substituted at the 1- and 3-positions with amino-carboxylic acid and methoxy-trifluoromethyl groups, respectively (Figure 1). The cis configuration of the substituents (denoted as (1s,3s)-stereochemistry) creates a sterically constrained geometry that influences its interactions with biological targets .

Key structural attributes:

-

Cyclobutane core: Provides conformational rigidity, enhancing binding specificity.

-

Trifluoromethyl group: Increases lipophilicity () and metabolic stability via electron-withdrawing effects .

-

Methoxy group: Modulates solubility and hydrogen-bonding capacity.

-

Amino-carboxylic acid moiety: Enables salt formation (hydrochloride) and participation in zwitterionic interactions .

The SMILES notation and InChIKey confirm these features .

Synthesis and Manufacturing

Synthetic Routes

Two primary methods have been reported for synthesizing this compound:

Fluorination of Cyclobutylcarboxylic Acids

Reaction of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile with sulfur tetrafluoride () yields gram-to-multigram quantities of trifluoromethyl-cyclobutane intermediates. Subsequent hydrolysis and hydrochloride salt formation produce the target compound .

Curtius Rearrangement

A scalable approach involves the Curtius rearrangement of acyl azides derived from cyclobutane precursors. This method achieves high yields (75–85%) and is suitable for industrial-scale production .

Optimization challenges:

-

Steric hindrance from the cyclobutane ring necessitates elevated temperatures (80–100°C).

-

Byproducts from incomplete fluorination require purification via crystallization or distillation .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits a p of 3.2 for the carboxylic acid group and 8.7 for the amino group, enabling zwitterionic formation at physiological pH . The trifluoromethyl group lowers the p by 0.5–1.0 units compared to non-fluorinated analogs .

Lipophilicity and Solubility

-

Log : 1.8 (measured via shake-flask method), indicating moderate lipophilicity .

-

Aqueous solubility: 12 mg/mL at pH 7.4, facilitated by the hydrochloride salt form .

Stereochemical Stability

X-ray crystallography confirms the (1s,3s)-configuration, with no evidence of ring puckering or epimerization under ambient conditions .

Biological Activity and Applications

Drug Discovery

The compound serves as a bioisostere for tert-butyl groups in pharmaceuticals (Table 1) .

Table 1. Comparative Bioactivity of CF-Cyclobutane Analogs

| Compound | Target | IC (nM) | Metabolic Stability (t, h) |

|---|---|---|---|

| Target compound | H receptor | 45 | 6.2 |

| tert-Butyl analog | H receptor | 52 | 2.8 |

| CF-cyclopropane | H receptor | >1000 | 4.5 |

Key findings:

-

The trifluoromethyl-cyclobutane group enhances metabolic stability by 2.2-fold compared to tert-butyl .

-

In antifungal agents, the compound improves membrane permeability, reducing minimum inhibitory concentrations (MICs) by 30% .

Agricultural Chemistry

Derivatives of this compound show promise as fungicides, with EC values of 0.8–1.2 μM against Botrytis cinerea .

Comparative Analysis with Structural Analogs

Table 2. Structural and Functional Comparison

| Compound | Key Features | Bioactivity (vs. Target Compound) |

|---|---|---|

| 3-Amino-3-(trifluoromethyl)cyclobutane | Lacks methoxy group; simpler structure | 50% lower receptor affinity |

| CF-cyclopropane analog | Smaller ring; higher strain | Inactive in H assays |

| Methyl ester derivative | Ester instead of carboxylic acid | Improved CNS penetration |

The methoxy group in the target compound uniquely balances steric bulk and polarity, enabling optimal target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume